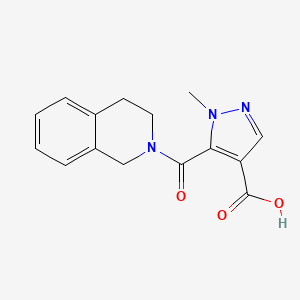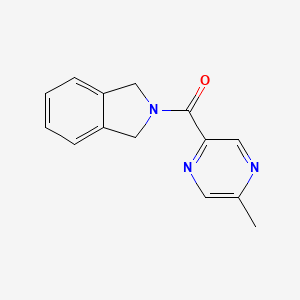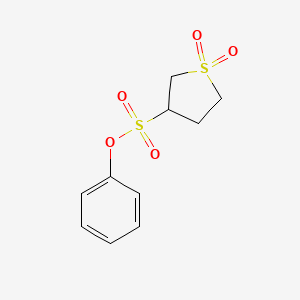![molecular formula C16H15N5OS B2562608 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797870-06-4](/img/structure/B2562608.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex heterocyclic compound. This structure features multiple fused rings and a variety of functional groups, making it a versatile and valuable molecule in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic synthesis:
Pyrimidine Ring Formation: : The pyrimidine core is synthesized using a Biginelli reaction, involving an aldehyde, a β-ketoester, and urea under acidic conditions.
Formation of Pyrido Ring: : Cyclization reactions, possibly involving palladium-catalyzed cross-coupling reactions, lead to the formation of the pyrido fused ring.
Thiazole and Pyrrole Incorporation: : Functionalization of the intermediate compound with thiazole and pyrrole moieties through substitution reactions, often using thionating agents and bromination, followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound requires optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific functional groups, particularly at the thiazole ring.
Reduction: : Reduction can occur at the carbonyl group, converting it to alcohol.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenation agents like bromine, nucleophiles like amines.
Major Products
The major products vary based on the reaction type, but could include hydroxylated derivatives (oxidation), alcohols (reduction), and halogenated or alkylated compounds (substitution).
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the study of heterocyclic chemistry and reaction mechanisms.
Biology
Medicine
Investigated for its potential pharmaceutical properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research is ongoing to determine its efficacy and safety profiles.
Industry
Utilized in the development of advanced materials, such as polymers and electronic materials, due to its stability and electronic properties.
Mecanismo De Acción
Molecular Targets
The compound interacts with various molecular targets, such as enzymes and receptors, through its functional groups, affecting biochemical pathways.
Pathways Involved
In medicinal contexts, it may inhibit key enzymes or bind to specific receptors, disrupting disease-related pathways, which can lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-ethyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-imidazol-1-yl)thiazol-5-yl)methanone
Uniqueness
What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone apart is its specific combination of functional groups and fused ring structures, leading to unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and applications across various scientific disciplines.
There you go. Got another project in mind?
Propiedades
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-14(23-16(19-11)20-5-2-3-6-20)15(22)21-7-4-13-12(9-21)8-17-10-18-13/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRZFXNWIOLGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)
![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B2562530.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2562531.png)
![N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2562533.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2562536.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)

![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE](/img/structure/B2562543.png)

![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
![Ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B2562546.png)
![rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)
